(R)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
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Overview
Description
®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety, making it a versatile intermediate in organic synthesis and a potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-methoxyphenylacetone using a chiral reducing agent such as ®-2-methyl-CBS-oxazaborolidine in the presence of borane-tetrahydrofuran complex. The reaction is carried out under an inert atmosphere at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride often involves the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or Raney nickel to achieve the reduction of the corresponding ketone or aldehyde. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding amine or alcohol.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the metabolic processes they regulate.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A solvent with similar structural features but different functional groups.
2-Acetylphenothiazines: Compounds with a phenothiazine core and similar functional groups, used in the synthesis of heterocyclic systems.
Uniqueness
®-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and methoxyphenyl groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAVNXAFMBMWPP-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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